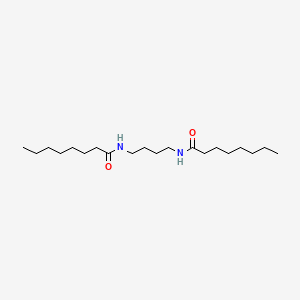
Octanamide, N,N'-1,4-butanediylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanamide, N,N’-1,4-butanediylbis- is an organic compound with the molecular formula C20H40N2O2 It is known for its unique structure, which includes two octanamide groups connected by a 1,4-butanediyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N’-1,4-butanediylbis- typically involves the reaction of octanoyl chloride with 1,4-diaminobutane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of Octanamide, N,N’-1,4-butanediylbis- follows a similar synthetic route but is optimized for larger quantities. This involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Octanamide, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are used in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Octanoic acid derivatives.
Reduction: Corresponding diamines.
Substitution: Alkylated amides.
Wissenschaftliche Forschungsanwendungen
Octanamide, N,N’-1,4-butanediylbis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of Octanamide, N,N’-1,4-butanediylbis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanamide, N,N’-1,4-butanediylbis-
- Decanamide, N,N’-1,4-butanediylbis-
- Dodecanamide, N,N’-1,4-butanediylbis-
Uniqueness
Octanamide, N,N’-1,4-butanediylbis- is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to its shorter and longer chain analogs, it offers a balanced hydrophobicity and flexibility, making it suitable for a wider range of applications .
Eigenschaften
CAS-Nummer |
5518-19-4 |
|---|---|
Molekularformel |
C20H40N2O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
N-[4-(octanoylamino)butyl]octanamide |
InChI |
InChI=1S/C20H40N2O2/c1-3-5-7-9-11-15-19(23)21-17-13-14-18-22-20(24)16-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
FEZXMTMQNITZTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCCCCNC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


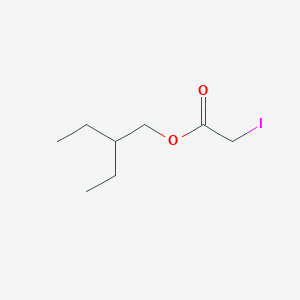

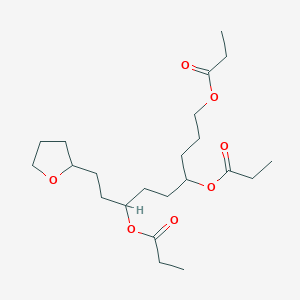


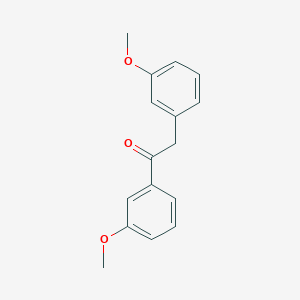
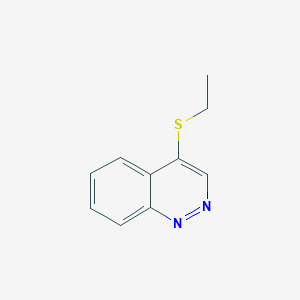
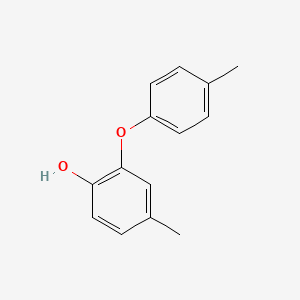
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)

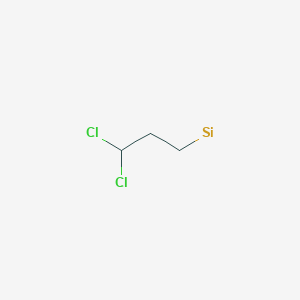


![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
